molecular formula C10H11NO3 B2511289 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid CAS No. 2219380-17-1

1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid

Cat. No.: B2511289
CAS No.: 2219380-17-1
M. Wt: 193.202
InChI Key: ICHNDKMNDPASGO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is systematically named according to IUPAC rules to reflect its bicyclic framework and functional groups. The parent structure, 5,6,7,8-tetrahydroindolizine , consists of a fused bicyclic system containing a six-membered piperidine ring (positions 5–8) and a five-membered pyrrole ring (positions 1–4). The numbering begins at the bridgehead nitrogen atom (position 8a), with the formyl (-CHO) group at position 1 and the carboxylic acid (-COOH) at position 2.

The molecular formula is C₁₀H₁₁NO₃ , derived from the indolizine core (C₈H₁₁N) with additional oxygen atoms from the formyl and carboxylic acid groups. Key physicochemical parameters include:

Property Value Source
Molecular weight 193.20 g/mol
SMILES O=C(C1=CN2CCCCC2=C1C=O)O
InChI InChI=1S/C10H11NO3/c12-6-8-7(10(13)14)5-11-4-2-1-3-9(8)11/h5-6H,1-4H2,(H,13,14)

Core Indolizine Framework: Comparative Analysis of Tetrahydroindolizine Derivatives

The 5,6,7,8-tetrahydroindolizine scaffold is a partially saturated variant of indolizine, retaining aromaticity in the pyrrole ring while the piperidine moiety adopts a chair-like conformation. Comparative analysis with related derivatives highlights structural distinctions:

Derivative Substituents Aromaticity Profile Key References
5,6,7,8-Tetrahydroindolizine-3-carboxylic acid -COOH at position 3 Fully saturated piperidine
1-Methyl-5,6,7,8-tetrahydroindolizine -CH₃ at position 1 Reduced electron withdrawal
This compound -CHO at position 1, -COOH at position 2 Polarized π-system due to EWG substituents

The electron-withdrawing formyl and carboxylic acid groups in the title compound enhance electrophilic reactivity at position 3 of the pyrrole ring, a feature exploited in catalytic asymmetric syntheses.

Substituent Configuration Analysis: Formyl and Carboxylic Acid Functional Groups

The formyl group at position 1 and carboxylic acid at position 2 create a polarized electronic environment. Key effects include:

  • Resonance stabilization : The formyl group conjugates with the pyrrole ring, delocalizing electron density into the carbonyl π*-orbital.
  • Hydrogen-bonding capacity : The carboxylic acid facilitates intermolecular interactions, influencing crystallization behavior.
  • Steric constraints : Substituents at positions 1 and 2 restrict rotational freedom in the piperidine ring, favoring a trans-diaxial conformation.

The substituents’ positions were confirmed via NMR and X-ray crystallography of analogous tetrahydroindolizines, where deshielded protons adjacent to electron-withdrawing groups align with predicted chemical shifts.

Crystallographic Data and Conformational Studies

While crystallographic data for This compound remain unpublished, studies on related compounds provide insights:

  • 5,6,7,8-Tetrahydroindolizine-3-carboxylic acid (CID 82414669) crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the lattice.
  • Spiro[indoline-3,3′-indolizine] derivatives exhibit chair conformations in the piperidine ring and planar pyrrole moieties.

Theoretical models predict that the title compound’s piperidine ring adopts a boat conformation to minimize steric clash between the formyl and carboxylic acid groups.

Tautomeric Possibilities and Resonance Structures

Tautomerism in this compound is limited due to the saturated piperidine ring, but resonance structures involve:

  • Carboxylic acid resonance : Delocalization of the -COOH group’s hydroxyl proton into the carbonyl oxygen, stabilizing the deprotonated form at high pH.
  • Formyl-pyrrole conjugation : Partial double-bond character between the formyl carbonyl and the pyrrole ring’s π-system, enhancing electrophilicity at position 3.

Keto-enol tautomerism, observed in unsaturated indolizines, is suppressed here due to the absence of α,β-unsaturated carbonyl systems.

Properties

IUPAC Name

1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-8-7(10(13)14)5-11-4-2-1-3-9(8)11/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHNDKMNDPASGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(C(=C2C1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219380-17-1
Record name 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid
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Preparation Methods

The synthesis of 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid involves several steps. One common method includes the reaction of indolizine derivatives with formylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to produce the compound on a larger scale .

Chemical Reactions Analysis

1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid has several notable applications:

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be tailored for specific chemical reactions or properties.

Medicine

Research indicates that this compound may possess significant therapeutic potential :

  • Antimicrobial Activity : Studies have shown that related indolizine compounds exhibit antimicrobial properties against various bacterial strains. For example, minimum inhibitory concentration (MIC) values for similar compounds ranged from 1.49 to 5.95 µM against selected bacteria.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines such as HL60 and MCF7. The proposed mechanism includes the induction of apoptosis and modulation of signaling pathways associated with cell survival .

Industry

The compound's unique properties make it suitable for applications in the development of new materials and chemical processes. Its potential use in synthesizing other compounds could lead to advancements in various industrial applications.

Case Studies and Research Findings

A review of literature reveals several key findings related to the applications of this compound:

Antimicrobial Studies

A study demonstrated that a related indolizine compound showed significant antimicrobial activity with MIC values indicating effectiveness against Gram-positive and Gram-negative bacteria.

Antitumor Activity

In vitro studies indicated that indolizine derivatives exhibited promising results against various cancer cell lines. For instance, one study reported IC50 values indicating potent cytotoxicity against MCF7 cells .

Mechanistic Insights

NMR spectroscopy has been utilized to gain insights into the structural dynamics and interactions of these compounds with biological targets, providing a deeper understanding of their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Key Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid C₁₀H₁₁NO₃ 193.20 1190314-66-9 Formyl (C-1), carboxylic acid (C-2), saturated indolizine core
3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid C₉H₉NO₃ 191.17 1517807-37-2 Formyl (C-3), carboxylic acid (C-2); unsaturated core
8-Oxo-5,6,7,8-tetrahydroindolizine-3-carbaldehyde C₉H₉NO₂ 163.18 N/A Oxo group (C-8), aldehyde (C-3); partially unsaturated core
Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate C₁₃H₁₇N₃O₂ 259.30 61905-92-8 Amino (C-2), cyano (C-3), ester (C-1); saturated core

Key Observations :

  • Positional isomerism : The placement of the formyl group (C-1 vs. C-3) significantly alters electronic properties and reactivity. For example, 3-formyl derivatives are more prone to electrophilic substitution due to conjugation with the indolizine π-system .
  • Functional group diversity: Substituents like esters (e.g., ethyl carboxylate), cyano, and amino groups modulate solubility and biological activity .

Comparison with 3-Formyl Derivatives :

  • 3-Formylindolizines are synthesized via condensation of thiazolones with formyl-indole precursors under acidic conditions . This route is less applicable to 1-formyl analogs due to steric hindrance at C-1.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid Ethyl 2-amino-3-cyano-tetrahydroindolizine-1-carboxylate
Solubility Low in hexane; moderate in DMF Moderate in polar aprotic solvents High in chloroform, low in water
Stability Prone to decomposition upon recrystallization Stable under inert atmosphere Stable at room temperature
Spectroscopic Data IR: 1605 cm⁻¹ (C=O stretch) NMR: δ 9.8 ppm (aldehyde proton) NMR: δ 4.2 ppm (ester CH₂)

Insights :

  • The carboxylic acid group in 1-formyl derivatives enhances hydrogen-bonding capacity, improving crystallinity but complicating purification .
  • Ethyl ester derivatives exhibit improved lipid solubility, making them preferable for drug delivery applications .

Notes and Discrepancies

  • CAS Number Variability : The conflicting CAS numbers for this compound (1157990-31-2 vs. 1190314-66-9) may reflect supplier-specific cataloging errors .
  • Safety Data: While direct toxicity data for the target compound are unavailable, structurally related indolizines (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) exhibit acute toxicity and require stringent safety protocols .

Biological Activity

1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid (CAS No. 2219380-17-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC10H11NO3
Molar Mass193.2 g/mol
Density1.38 g/cm³
pKa3.85
Boiling Point436.6 °C

This compound is classified as an indolizine derivative and exhibits a unique structural framework that contributes to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 1-formyl-5,6,7,8-tetrahydroindolizine derivatives exhibit significant antimicrobial activity. For instance, studies on related indolizine compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

There are indications that this compound may possess antitumor properties. For example, related indolizine derivatives have been reported to inhibit the growth of cancer cell lines such as HL60 and MCF7. The proposed mechanism includes the induction of apoptosis in tumor cells and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to alterations in enzyme activity or receptor-mediated responses.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of indolizine derivatives:

  • Antimicrobial Studies : A study demonstrated that a related indolizine compound exhibited minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against selected bacterial strains .
  • Antitumor Activity : In vitro studies on indolizine derivatives showed promising results against various cancer cell lines, suggesting potential for therapeutic development .
  • Mechanistic Insights : Research utilizing NMR spectroscopy has provided insights into the structural dynamics and interactions of these compounds with biological targets .

Q & A

Q. Can this compound serve as a precursor for photoactive materials?

  • Design Rationale : The conjugated indolizine core absorbs UV-vis light (λmax_{\text{max}} ~300–350 nm), making it suitable for organic semiconductors. Introduce electron-withdrawing groups (e.g., nitro) to red-shift absorption .
  • Experimental Validation : Cyclic voltammetry (CV) measures HOMO/LUMO levels for device integration .

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